molecular formula C43H80O3 B15224583 (2,4-Bis(octadecyloxy)phenyl)methanol

(2,4-Bis(octadecyloxy)phenyl)methanol

Cat. No.: B15224583
M. Wt: 645.1 g/mol
InChI Key: IIKDEUYAVFKRST-UHFFFAOYSA-N
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Description

(2,4-Bis(octadecyloxy)phenyl)methanol is a phenolic derivative characterized by a central phenyl ring substituted with two octadecyloxy (C₁₈H₃₇O⁻) groups at the 2- and 4-positions and a hydroxymethyl (-CH₂OH) group at the para position.

Properties

Molecular Formula

C43H80O3

Molecular Weight

645.1 g/mol

IUPAC Name

(2,4-dioctadecoxyphenyl)methanol

InChI

InChI=1S/C43H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-42-36-35-41(40-44)43(39-42)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39,44H,3-34,37-38,40H2,1-2H3

InChI Key

IIKDEUYAVFKRST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)CO)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Bis(octadecyloxy)phenyl)methanol typically involves the reaction of 2,4-dihydroxybenzaldehyde with octadecanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using a similar approach. The use of acid-labile protecting groups and efficient purification techniques ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Bis(octadecyloxy)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,4-Bis(octadecyloxy)phenyl)methanol involves its interaction with specific molecular targets. The long octadecyloxy chains provide hydrophobic interactions, while the phenyl ring and methanol group facilitate binding to various receptors and enzymes. This compound can modulate biological pathways by altering the activity of these molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison of key structural features and functional groups is provided below:

Compound Name Molecular Formula Substituents Functional Groups Key Applications References
(2,4-Bis(octadecyloxy)phenyl)methanol C₄₃H₈₀O₃ 2,4-di(octadecyloxy), para-CH₂OH Phenol, ether, alcohol Surfactants, intermediates
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane C₄₄H₈₈O₆P₂ 3,9-di(octadecyloxy), spiro-diphosphite Phosphite, ether Polymer antioxidant/stabilizer
(4-(Decyloxy)phenyl)(phenyl)methanone C₂₃H₃₀O₂ 4-decyloxy (C₁₀H₂₁O⁻), benzophenone core Ketone, ether Lab research, photostability
5,15-Bis(4-(octadecyloxy)phenyl)porphyrin C₆₈H₉₄N₄O₂ 4-octadecyloxy-phenyl porphyrin Porphyrin, ether Organic electronics, catalysis
(4-Butylphenyl)methanol C₁₁H₁₆O 4-butyl, para-CH₂OH Alcohol, aromatic Synthetic intermediate

Key Observations:

  • Alkyl Chain Length: Compounds with longer alkyl chains (e.g., octadecyloxy vs. decyloxy) exhibit higher molecular weights and hydrophobicity, influencing solubility in nonpolar solvents. For example, (4-(Decyloxy)phenyl)(phenyl)methanone (C₁₀ chain) is likely more soluble in polar solvents than the target compound (C₁₈ chain) .
  • Functional Groups: The hydroxymethyl group in this compound enables hydrogen bonding, distinguishing it from ketone-containing analogs like (4-(Decyloxy)phenyl)(phenyl)methanone, which lacks H-bond donors .
  • Core Structure: The diphosphaspiro compound’s phosphite groups and spirocyclic structure make it effective as a polymer stabilizer, whereas the porphyrin derivative’s conjugated macrocycle is suited for optical applications .

Physical and Chemical Properties

  • Thermal Stability: Bis(octadecyloxy) diphosphaspiro compounds demonstrate high thermal stability (>250°C), attributed to their rigid spirocyclic cores and antioxidant action . The target compound’s stability may be lower due to the absence of phosphorus-based stabilization.
  • Solubility: The porphyrin derivative’s octadecyloxy groups enhance solubility in organic matrices (e.g., polyethylene), a trait likely shared by this compound .
  • Reactivity: The hydroxymethyl group in the target compound allows for derivatization (e.g., esterification), unlike the inert benzophenone core of (4-(Decyloxy)phenyl)(phenyl)methanone .

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